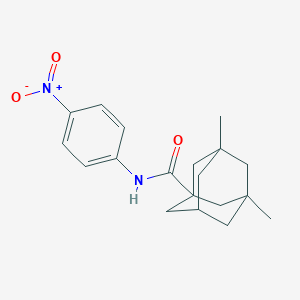

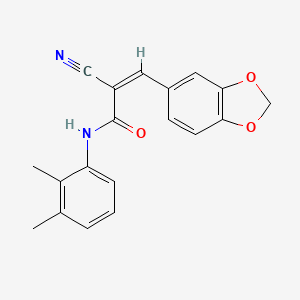

![molecular formula C17H18ClNOS B5214420 2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide CAS No. 6172-29-8](/img/structure/B5214420.png)

2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide

Overview

Description

2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. CP-47,497 has been the subject of scientific research due to its potential therapeutic applications and its ability to interact with the endocannabinoid system.

Mechanism of Action

2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide acts as a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a cascade of downstream effects. CB1 receptors are primarily located in the brain and central nervous system, while CB2 receptors are found in peripheral tissues and immune cells. The activation of these receptors by 2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide can lead to various physiological effects, including pain relief, decreased inflammation, and altered mood and behavior.

Biochemical and Physiological Effects

2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide has been shown to have various biochemical and physiological effects on the body. It has been found to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, leading to altered mood and behavior. It has also been shown to reduce pain and inflammation through its interaction with the endocannabinoid system. Additionally, 2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide has been studied for its potential neuroprotective effects in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide has several advantages as a research tool. It is a potent agonist of cannabinoid receptors, allowing for the study of the endocannabinoid system and its role in various physiological processes. It is also a synthetic compound, allowing for precise control over its chemical structure and purity. However, there are also limitations to its use in lab experiments. 2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide has been shown to have psychoactive effects, which can complicate the interpretation of research results. Additionally, its potency and potential for abuse make it a controlled substance, requiring special permits and regulations for its use in research.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide. One area of interest is its potential therapeutic applications in the treatment of pain and inflammation. Further studies are needed to determine its efficacy and safety in clinical settings. Additionally, 2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide has been studied for its potential neuroprotective effects, and further research is needed to explore its potential in the treatment of neurological disorders. Finally, 2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide can be used as a research tool to study the endocannabinoid system and its role in various physiological processes, providing insights into the mechanisms underlying the effects of cannabinoids on the body.

Synthesis Methods

2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide can be synthesized using a multistep process starting from 4-chlorobenzonitrile. The synthesis involves the use of various reagents and catalysts, including lithium aluminum hydride, boron trifluoride etherate, and palladium on carbon. The final product is obtained through purification and isolation using chromatography techniques.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to bind to cannabinoid receptors in the brain and peripheral tissues, leading to various effects on the body. 2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide has been studied for its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders.

properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(2,6-dimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNOS/c1-11-5-4-6-12(2)16(11)19-17(20)13(3)21-15-9-7-14(18)8-10-15/h4-10,13H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFPONQTIJHZET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)SC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977307 | |

| Record name | 2-[(4-Chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide | |

CAS RN |

6172-29-8 | |

| Record name | 2-[(4-Chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

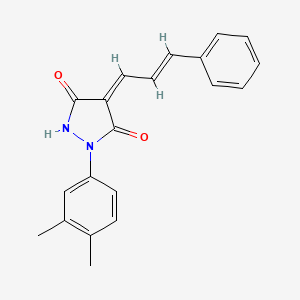

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)

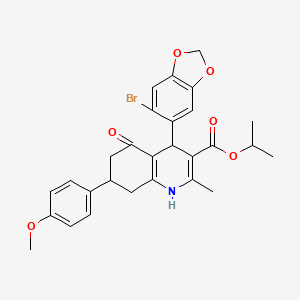

![1-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5214358.png)

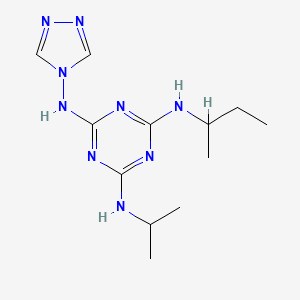

![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)

![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)

![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)

![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)

![2,6-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5214421.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)